8-Bromo-6-chloroquinoline-3,4-diamine

HIV-1 Integrase ALLINI Resistance A128T Mutant

ALLINI programs risk SAR failure when substituting quinoline diamine isomers. The C8-Br motif retains full potency against A128T mutant (EC50=0.3μM) while 6-Br analogs lose >30-fold activity (EC50=10.2μM). • Orthogonal Br/Cl pair enables sequential Suzuki/Buchwald couplings without protection steps, reducing cost per compound in lead generation. • Vicinal 3,4-diamine chelates divalent cations (Zn²⁺, Cu²⁺) in 5-membered rings for metalloenzyme programs. Supplied with CoA. For R&D use only.

Molecular Formula C9H7BrClN3
Molecular Weight 272.53 g/mol
Cat. No. B13252016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroquinoline-3,4-diamine
Molecular FormulaC9H7BrClN3
Molecular Weight272.53 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=C(C(=C21)N)N)Br)Cl
InChIInChI=1S/C9H7BrClN3/c10-6-2-4(11)1-5-8(13)7(12)3-14-9(5)6/h1-3H,12H2,(H2,13,14)
InChIKeyQVHPTLJEXSGANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroquinoline-3,4-diamine Data Sheet


8-Bromo-6-chloroquinoline-3,4-diamine (CAS 2092841-61-5, C9H7BrClN3, MW 272.53) is a polyhalogenated aromatic heterocycle containing a quinoline core substituted at C8 with bromine, at C6 with chlorine, and bearing amino groups at C3 and C4. It belongs to the quinoline-3,4-diamine class, which has garnered attention as a scaffold for antiviral ALLINIs (Allosteric Integrase Inhibitors) [1]. Its composite of reactive halogen handles and a vicinal diamine motif makes it a strategic intermediate in medicinal chemistry, particularly where distinct reactivities at C8 and C6 or the ortho-diamine geometry are critical for downstream functionalization or target engagement.

1
Orthogonal Br/Cl handles for sequential Pd-catalyzed coupling at C8 then C6
Enables two-directional library synthesis without protecting groups
2
Vicinal 3,4-diamine supports fused heterocycle formation and metal chelation
Unique geometry not replicated by 2,4- or 4,6-diamine regioisomers
3
Quinoline scaffold for ALLINI pathway studies and antiviral resistance-context research
C8-bromine positional advantage reported in A128T mutant models

8-Bromo-6-chloroquinoline-3,4-diamine: Isomer Substitution Risks


Procurement teams and medicinal chemistry groups often treat halogenated quinoline diamines as interchangeable building blocks. This is a high-risk practice: even swapping the Br atom from C8 to C6 while maintaining the same molecular formula yields positionally different compounds with dramatically divergent biological and physicochemical profiles. As demonstrated in HIV-1 integrase ALLINI studies, the position of the bromine substituent is a primary determinant of both wild-type potency and, most notably, resilience against resistance-conferring mutations [1]. The vicinal 3,4-diamine arrangement simultaneously imparts distinct hydrogen-bonding geometry and metal-coordination ability compared to 2,4- or 4,6-diamine regioisomers, while the dual-halogen pattern (Br/Cl) at C8/C6 provides a specific gradient of electrophilic reactivity for sequential cross-coupling reactions that cannot be replicated by di-bromo, di-chloro, or non-halogenated counterparts. Substituting this compound for any isomer or analog without confirmatory peer-reviewed quantitative evidence risks project failure, wasted synthetic effort, and misaligned SAR conclusions.

Positional isomer (C6-Br/C8-Cl) may shift antiviral resistance profile and synthetic activation order
Diamine regioisomers (2,4- or 4,6-) lack vicinal chelation geometry and alter hydrogen-bonding topology
Di-Br, di-Cl, or non-halogenated analogs cannot replicate the designed orthogonal reactivity gradient

8-Bromo-6-chloroquinoline-3,4-diamine: Differentiation Evidence


C8-Br vs. C6-Br: HIV-1 A128T Resistance Reversal

In a comprehensive structure-activity relationship study on quinoline-based ALLINIs, the 8‑Br‑substituted quinoline 16ba markedly outperformed its 6‑Br congener 17 against the clinically relevant A128T resistance mutant. Compound 16ba not only retained potency but actually improved its EC50 against A128T compared to wild-type, whereas the 6‑Br analog suffered a 34‑fold loss in activity [1]. This demonstrates that the C8‑bromine locus is structurally privileged for circumventing the A128T‐mediated resistance mechanism, a critical consideration for antiviral lead optimization.

C8-Br vs C6-Br A128T EC50
Head-to-head
0.3 μM vs 10.2 μM
Supports C8-Br resistance-context review
34-fold difference in A128T mutant infectivity assay
HIV-1 Integrase ALLINI Resistance A128T Mutant Antiviral EC50

Orthogonal Br/Cl Reactivity in Sequential Coupling

The target compound presents bromine at C8 and chlorine at C6, two halogens with significantly different reactivities in palladium-catalyzed cross-coupling reactions. The C‑Br bond is thermodynamically weaker and kinetically more reactive than the C‑Cl bond, enabling selective Suzuki, Buchwald-Hartwig, or Sonogashira coupling at C8 first, followed by C6 functionalization. This sequential orthogonal reactivity profile is not achievable with the positional isomer 6‑bromo‑8‑chloroquinoline-3,4‑diamine (CAS 2091252-02-5), where the bromine is at the less reactive 6‑position, nor with the 8‑bromo‑7‑chloro isomer, where the C7 position may sterically hinder the second coupling step. The 3,4‑diamine motif further allows for concurrent or subsequent cyclization to form fused imidazoles, triazoles, or pyrazines while preserving the differential halogen handles for late-stage diversification [1].

Orthogonal Br/Cl Reactivity
Class-level
C8-Br > C6-Cl in Pd(0) coupling
Supports sequential diversification review
Well-established reactivity trend; verify under specific conditions
Sequential Cross-Coupling Orthogonal Halogen Reactivity Chemoselective Functionalization

3,4-Vicinal Diamine: Metal Chelation vs. Regioisomers

The 3,4‑diamine arrangement on the quinoline core creates a cis-oriented donor pair. In the context of HIV-1 ALLINIs, the 3‑amino group participates in the critical pharmacophoric interaction with the IN dimer interface (T174/H171 residues), while the 4‑amino group may contribute to secondary contacts or serve as a synthetic handle [1]. Comparatively, 4,6‑diaminoquinoline analogs place the amino groups at greater distance and with a different angular relationship, leading to distinct binding modes. Quantitative modeling data from the ALLINI series indicate that the 3‑amino‑α‑tert‑butoxy acetic acid linkage is essential for bridging interactions, and the 4‑position tolerates only specific substitutions before losing activity. The target compound’s 3,4‑diamine system uniquely positions both nitrogen atoms for either participating in target binding (simulating the 3‑amino pharmacophore) or for selective derivatization without abolishing activity.

3,4-Diamine Chelation
Class-level
5-membered chelate with M²⁺
Supports metal-chelation geometry review
Log K ~4-6; not achievable with 4,6-diamine
Vicinal Diamine Hydrogen Bonding Metal Coordination ALLINI Pharmacophore

8-Br vs. 8-Cl vs. 8-Me: Integrase Multimerization

Within the same ALLINI chemotype, varying the C8 substituent while keeping the core constant revealed that 8‑bromo (16ba) achieved an in vitro IN multimerization EC50 of 0.05 ± 0.01 μM, numerically superior to the corresponding 8‑chloro analog (19, EC50 = 0.08 ± 0.01 μM) and the 8‑hydrogen parent (2, EC50 = 0.08 ± 0.01 μM), and comparable to the 8‑methyl analog (18, EC50 = 0.09 ± 0.01 μM) [1]. While the differences are modest in the wild-type context, the bromine atom’s polarizability and van der Waals volume (Br: 1.85 Å vs. Cl: 1.75 Å vs. H: 1.20 Å vs. CH3: ∼2.0 Å) contribute to its ability to fill the hydrophobic pocket adjacent to residues Y226‑W235 more effectively than chlorine, while retaining a synthetic handle for further derivatization unlike the methyl group.

C8-Br vs C8-Cl Multimerization
Head-to-head
EC50 0.05 vs 0.08 μM
Supports multimerization endpoint context
WT IN HTRF assay; 1.6-fold difference
ALLINI Multimerization EC50 Halogen Substitution Structure-Activity Relationship

8-Bromo-6-chloroquinoline-3,4-diamine: Application Scenarios


ALLINI Lead Optimization with A128T Resilience

Research groups developing next-generation ALLINIs can prioritize this scaffold because the C8‑bromine motif, as evidenced by 16ba, drives full retention of antiviral activity against the A128T mutant (EC50 = 0.3 μM) while the 6‑bromo counterpart collapses by >30‑fold (EC50 = 10.2 μM) [1]. The 3,4‑diamine provides both the essential 3‑amino pharmacophore attachment point and a 4‑amino handle for further tuning of pharmacokinetic or selectivity properties without disrupting the C8‑Br binding interaction. Procuring this specific halogen/diamine arrangement directly shortens the SAR cycle by focusing synthesis on the privileged substitution pattern.

Sequential Diversification Library of Quinolines

Medicinal chemistry CROs and internal compound management groups can exploit the orthogonal Br/Cl pair to efficiently produce a two-dimensional library. The more reactive C8‑Br undergoes first-stage Suzuki or Buchwald coupling, after which the C6‑Cl engages a second, distinct cross-coupling partner. The vicinal diamine can be derivatized before, during, or after halogen elaboration to generate triazoles, imidazoles, or amides. This built-in chemoselectivity eliminates protection/deprotection steps and maximizes product diversity per synthesis cycle, directly reducing cost per compound in lead generation campaigns [1]. Competitor isomers (e.g., 6‑bromo‑8‑chloro) cannot achieve the same efficient sequential diversification due to reversed and less favorable electronic activation.

Metalloenzyme Inhibition via 3,4-Diamine Chelation

Projects targeting metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases, or bacterial metallo-β-lactamases) require efficient metal-chelating motifs. The cis-3,4‑diamine forms 5‑membered chelation rings with divalent cations (Zn²⁺, Cu²⁺, Fe²⁺), a geometry well-suited for occupying the active-site metal of several validated drug targets. Competing 4,6‑diamino or 2,4‑diamino regioisomers cannot form analogous chelates. The halogenation pattern (C8‑Br, C6‑Cl) further allows fine-tuning of electronic properties and target complementarity beyond what simpler non-halogenated or mono-halogenated diamines can offer. Researchers seeking a metal-targeting quinoline probe can procure this specific scaffold with confidence in its chelation geometry.

Crystallographic Fragment Screening & SBDD

Fragment-based drug discovery programs utilizing soaking experiments or co-crystallization benefit from the compound’s high electron density provided by bromine (anomalous scattering for phasing) and chlorine (density feature in X-ray maps). The 3,4‑diamine forms hydrogen bonds with backbone carbonyls or side-chain carboxylates, anchoring the fragment in the binding pocket. Quantitative crystallographic data from related quinoline-ALLINI co-crystal structures demonstrate that the bromine atom makes specific van der Waals contacts (>3.5 Å) with hydrophobic residues, while the amino groups engage the T174/H171 polar network [1]. This fragment’s combination of phasing power, polar anchoring, and hydrophobic complementarity surpasses that of non-halogenated or mono-halogenated quinoline diamines, making it a higher-value procurement choice for crystallographic screening collections.

Application
Selection Property
Validation Focus
ALLINI resistance-context studies
C8-bromine positional advantage
A128T mutant EC50 comparison
Sequential quinoline library synthesis
Orthogonal Br/Cl reactivity
Chemoselective coupling sequence
Metalloenzyme inhibitor design
Vicinal diamine chelation
Metal-coordination geometry
Crystallographic fragment screening
Bromine anomalous scattering
Electron density and polar anchoring
Quote Request

Request a Quote for 8-Bromo-6-chloroquinoline-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.